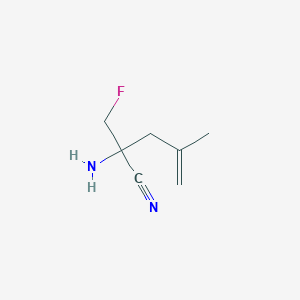

2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile

Numéro de catalogue B8676295

Poids moléculaire: 142.17 g/mol

Clé InChI: DOIQRIXOTUGHAZ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04405530

Procedure details

In a 10 l reactor, filled with nitrogen, about 100 ml of a solution of methallyl chloride (453 g, 490 ml, 5.0 mol) in dry tetrahydrofuran (THF) (4 l) is added to a stirred suspension of magnesium turnings (486 g, 20 mol) in tetrahydrofuran (THF) (1 l), previously activated by 2 ml of methyl iodide. The mixture is heated until Grignard formation starts. The reaction mixture is cooled with ice, and methallyl chloride solution is added at such a rate that the internal temperature does not exceed 50° C. After the reaction mixture is stirred overnight at room temperature, the Grignard reagent is separated from the excess of magnesium, transferred to a 20 l reactor, and cooled to -40° C. A solution of fluoroacetonitrile (276 g, 253 ml, 4.68 mol) in THF (1 l) is added slowly (within about 15 minutes), maintaining the internal temperature between -40° and -35° C. Stirring is continued for 30 minutes, at -40° C. The mixture is cooled to -60° C., and a water/THF mixture (300 ml, 1:1) is slowly added. A solution of ammonium chloride (795 g) and sodium cyanide (490 g) in water (7.5 l), previously cooled with ice, is added rapidly and the dry ice is removed. The mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature. The mixture is saturated with sodium chloride (about 2 kg), the organic layer is separated, and the aqueous phase is extracted twice with ether (2×3 l). The ether phase is dried (Na2SO4) and evaporated to give a dark oil (687 g) which is dissolved in ether (5 l) and extracted carefully with 10% hydrochloric acid (4×650 ml). The combined aqueous phases are cooled with ice and made basic with concentrated ammonia. The oil which separates is dissolved in diethyl ether (2.5 l), and the aqueous layer is extracted with diethyl ether (2×2 l). The combined ether extracts are dried (Na2SO4) and evaporated to afford the crude title compound as a dark oil (488 g).

[Compound]

Name

solution

Quantity

100 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].[Mg].CI.[F:9][CH2:10][C:11]#[N:12].[Cl-].[NH4+:14].[C-:15]#N.[Na+]>O1CCCC1.O.O.O1CCCC1>[F:9][CH2:10][C:11]([NH2:12])([CH2:1][C:2]([CH3:3])=[CH2:4])[C:15]#[N:14] |f:4.5,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O.O1CCCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

490 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)=C)Cl

|

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

486 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)=C)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

253 mL

|

|

Type

|

reactant

|

|

Smiles

|

FCC#N

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

795 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

490 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[Na+]

|

|

Name

|

|

|

Quantity

|

7.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After the reaction mixture is stirred overnight at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated until Grignard formation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at such a rate that the internal temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the Grignard reagent is separated from the excess of magnesium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 20 l reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the internal temperature between -40° and -35° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 30 minutes, at -40° C

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled to -60° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added rapidly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dry ice is removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase is extracted twice with ether (2×3 l)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether phase is dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FCC(C#N)(CC(=C)C)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 687 g | |

| YIELD: CALCULATEDPERCENTYIELD | 103.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |